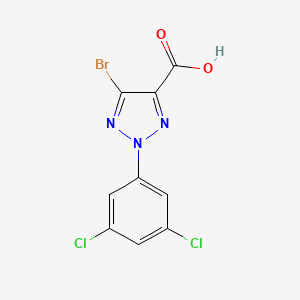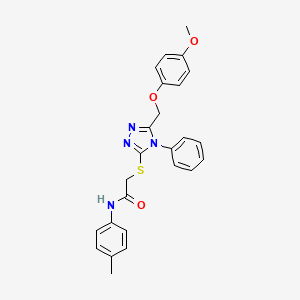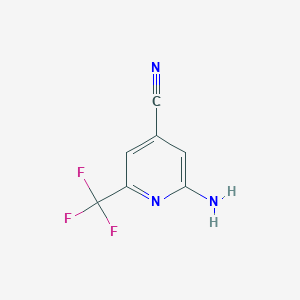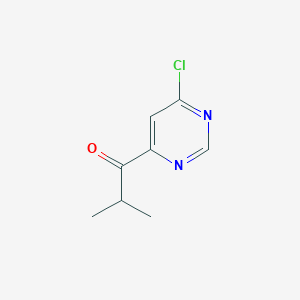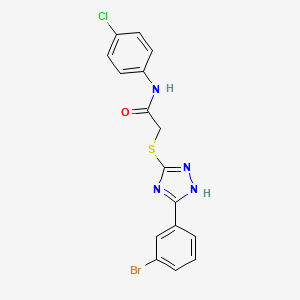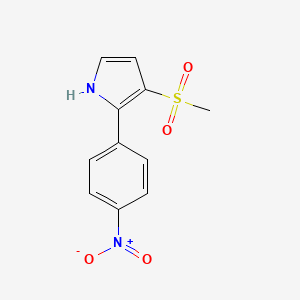
2-(Morpholinosulfonyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholinosulfonyl)acetonitrile is a chemical compound with the molecular formula C6H10N2O3S and a molecular weight of 190.22 g/mol . It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research. The compound features a morpholine ring attached to a sulfonyl group and an acetonitrile moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of morpholine with chlorosulfonyl isocyanate, followed by treatment with sodium cyanide to introduce the nitrile group .
Industrial Production Methods: Industrial production of 2-(Morpholinosulfonyl)acetonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Morpholinosulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Sulfonic acids and sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Wissenschaftliche Forschungsanwendungen
2-(Morpholinosulfonyl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Morpholinosulfonyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and sulfonyl groups. These functional groups can interact with molecular targets such as enzymes and receptors, leading to the formation of covalent bonds or reversible interactions. The compound’s reactivity allows it to modulate biological pathways and exert its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
2-(Morpholinosulfonyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-(Morpholinosulfonyl)acetone: Contains an acetone group instead of acetonitrile.
2-(Morpholinosulfonyl)acetic acid: Features an acetic acid group instead of acetonitrile.
Uniqueness: 2-(Morpholinosulfonyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C6H10N2O3S |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
2-morpholin-4-ylsulfonylacetonitrile |
InChI |
InChI=1S/C6H10N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h2-6H2 |
InChI-Schlüssel |
PCROFNPJALIVOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
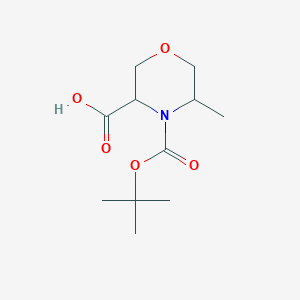
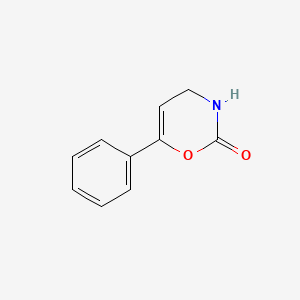
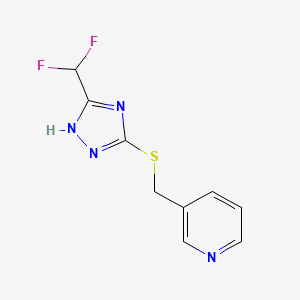

![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)

![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
